6-Cinnolinecarboxaldehyde

Description

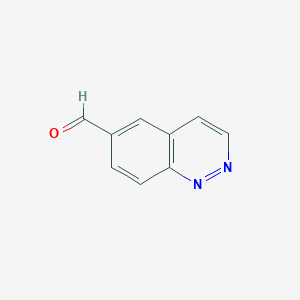

Structure

3D Structure

Properties

IUPAC Name |

cinnoline-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O/c12-6-7-1-2-9-8(5-7)3-4-10-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUOAENPIDJIQPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=N2)C=C1C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30743857 | |

| Record name | Cinnoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

932368-54-2 | |

| Record name | Cinnoline-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30743857 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Core Chemical Properties of 6-Cinnolinecarboxaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a theoretical and predictive overview of the chemical properties, synthesis, and reactivity of 6-Cinnolinecarboxaldehyde. To date, there is a notable absence of published experimental data for this specific compound. The information herein is extrapolated from the established chemistry of the cinnoline scaffold and the aldehyde functional group. All proposed experimental protocols and predicted data require experimental validation.

Introduction

The cinnoline scaffold is a "privileged" heterocyclic system in medicinal chemistry, with derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anti-tumor properties.[1][2][3] this compound, as a functionalized derivative, represents a potentially valuable building block for the synthesis of novel therapeutic agents. The aldehyde group offers a versatile handle for a variety of chemical transformations, allowing for the generation of diverse molecular libraries for drug discovery programs.

This guide provides a comprehensive, albeit theoretical, exploration of the core chemical properties of this compound. It is intended to serve as a foundational resource for researchers interested in the synthesis and application of this and related compounds, providing insights into its predicted behavior and potential for further investigation.

Predicted Physicochemical Properties

While experimental data is not available, the fundamental physicochemical properties of this compound can be calculated and reasonably predicted based on its structure.

| Property | Predicted Value/Information | Source |

| Molecular Formula | C₉H₆N₂O | |

| Molecular Weight | 158.16 g/mol | |

| Appearance | Likely a pale yellow solid, characteristic of many cinnoline derivatives.[4] | Prediction |

| Melting Point | Expected to be a solid at room temperature with a relatively high melting point due to its aromatic and polar nature. | Prediction |

| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents such as DMSO, DMF, and chlorinated solvents. | Prediction |

| pKa | The pKa of the parent cinnoline is 2.64. The electron-withdrawing aldehyde group at the 6-position is expected to slightly decrease the basicity of the nitrogen atoms.[2] | Prediction |

Proposed Synthetic Routes

The synthesis of this compound has not been explicitly reported. However, a plausible synthetic strategy can be devised based on established methods for cinnoline ring formation followed by functional group interconversion. A common route to the cinnoline core is the Richter cinnoline synthesis.[4]

A proposed multi-step synthesis could involve:

-

Synthesis of a 6-Substituted Cinnoline: A common precursor could be a 6-halocinnoline or a 6-methylcinnoline, which can be synthesized via established cyclization reactions of appropriately substituted anilines.

-

Functional Group Transformation to the Aldehyde:

-

From a 6-methyl group: Oxidation using reagents like selenium dioxide (SeO₂) or manganese dioxide (MnO₂).

-

From a 6-halo group: Conversion to an organometallic species (e.g., Grignard or organolithium reagent) followed by reaction with a formylating agent like N,N-dimethylformamide (DMF). Alternatively, a palladium-catalyzed formylation could be employed.

-

Experimental Protocol: Proposed Synthesis from 6-Bromocinnoline (Hypothetical)

-

Step 1: Metal-Halogen Exchange. To a solution of 6-bromocinnoline in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.1 equivalents) dropwise. Stir the reaction mixture for 1 hour at -78 °C.

-

Step 2: Formylation. Add anhydrous N,N-dimethylformamide (DMF) (1.5 equivalents) to the reaction mixture and allow it to warm to room temperature overnight.

-

Step 3: Quenching and Extraction. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Step 4: Purification. Purify the crude product by column chromatography on silica gel to yield this compound.

Caption: Proposed synthesis of this compound from 6-bromocinnoline.

Predicted Reactivity and Chemical Behavior

The reactivity of this compound is governed by the interplay of the electron-deficient cinnoline ring and the reactive aldehyde group.

Reactions of the Cinnoline Ring

The cinnoline ring is generally electron-deficient and thus less susceptible to electrophilic aromatic substitution than benzene. Electrophilic attack is predicted to occur on the benzene portion of the ring system.[1]

Reactions of the Aldehyde Group

The aldehyde functional group is expected to undergo a wide range of characteristic reactions, making it a valuable synthetic handle.

-

Oxidation: Can be readily oxidized to the corresponding 6-cinnolinecarboxylic acid using standard oxidizing agents like potassium permanganate (KMnO₄) or Jones reagent.

-

Reduction: Can be reduced to 6-cinnolinylmethanol using reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Nucleophilic Addition: The carbonyl carbon is electrophilic and will be attacked by various nucleophiles.

-

Condensation Reactions: Can participate in various condensation reactions to form larger, more complex molecules. Examples include:

-

Wittig Reaction: Reaction with a phosphonium ylide to form a 6-vinylcinnoline derivative.

-

Horner-Wadsworth-Emmons Reaction: Reaction with a phosphonate carbanion to yield an α,β-unsaturated ester.

-

Reductive Amination: Reaction with an amine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form a secondary or tertiary amine.

-

Caption: Predicted reaction pathways for this compound.

Potential Applications in Drug Discovery

Given the broad biological activities of cinnoline derivatives, this compound is a promising scaffold for the development of new therapeutic agents.[2][3] The aldehyde functionality allows for its use as a versatile starting material for the synthesis of a library of derivatives.

Library Synthesis Workflow

A typical workflow for generating a chemical library from this compound could involve parallel synthesis techniques. For example, reductive amination with a diverse set of primary and secondary amines would rapidly generate a library of 6-(aminomethyl)cinnoline derivatives.

Caption: Workflow for drug discovery using this compound.

Predicted Spectroscopic Characterization

While no experimental spectra are available, the expected spectroscopic features can be predicted.

-

¹H NMR:

-

An aldehydic proton signal is expected to appear as a singlet in the downfield region, typically between δ 9.5 and 10.5 ppm.

-

Aromatic protons on the cinnoline ring would appear in the aromatic region (δ 7.0-9.0 ppm) with characteristic splitting patterns.

-

-

¹³C NMR:

-

The carbonyl carbon of the aldehyde is expected to have a chemical shift in the range of δ 190-200 ppm.

-

Signals for the aromatic carbons of the cinnoline ring would be observed between δ 120 and 160 ppm.

-

-

Infrared (IR) Spectroscopy:

-

A strong C=O stretching vibration for the aldehyde is expected around 1700 cm⁻¹.

-

C-H stretching vibrations for the aromatic ring would be observed above 3000 cm⁻¹.

-

-

Mass Spectrometry:

-

The molecular ion peak (M⁺) would be observed at m/z = 158.16.

-

Safety and Handling

Specific toxicity data for this compound is not available. However, based on the general properties of aromatic aldehydes and nitrogen-containing heterocycles, the following precautions are recommended:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[5]

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[5]

-

Avoid inhalation of dust and contact with skin and eyes.[5]

-

In case of contact, wash the affected area thoroughly with water.[5]

Conclusion

This compound is a molecule of significant interest due to the established biological importance of the cinnoline scaffold and the synthetic versatility of the aldehyde functional group. While there is a clear need for experimental studies to determine its precise chemical properties and reactivity, this guide provides a robust theoretical framework for researchers. The predictive insights into its synthesis, reactivity, and potential applications in drug discovery are intended to stimulate and guide future research in this promising area of medicinal chemistry.

References

-

Mishra, P., Saxena, V., & Saxena, A. (2014). Synthesis, Characterization and Anti- Inflammatory Activity of Cinnoline Derivatives. Research & Reviews: Journal of Pharmacology and Toxicological Studies. Retrieved from [Link]

-

Patel, K., & Patel, C. N. (2015). Synthesis, characterization and pharmacological evaluation of cinnoline (thiophene) derivatives. The Pharma Innovation Journal. Retrieved from [Link]

-

PubChem. (n.d.). 6-Quinolinecarbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]

-

Wikipedia. (2023). Cinnoline. In Wikipedia. Retrieved from [Link]

- Fisher Scientific. (2009). 6-Quinolinecarboxaldehyde Safety Data Sheet.

-

Arote, R. B., & Kulkarni, V. M. (2022). A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results. Retrieved from [Link]

-

Chaudhary, J., Patel, K., & Patel, C. N. (2020). A Concise Review on Cinnolines. Innovative Journal. Retrieved from [Link]

-

Shaikh, I. A., et al. (2012). Synthesis, characterization and biological activities of substituted cinnoline sulphonamides. Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Palchykov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry. Retrieved from [Link]

-

Ortiz, K. G., et al. (2024). A general synthesis of morpholines from 1,2-amino alcohols. Journal of the American Chemical Society. Retrieved from [Link]

-

Ivonin, S. P., et al. (2022). Synthesis of 3-formyl-6-azaindoles via Vilsmeier-Haack formylation of 3-amino-4-methyl pyridines. ChemRxiv. Retrieved from [Link]

-

Baraldi, P. G., et al. (2019). Fast, Efficient, and Versatile Synthesis of 6-amino-5-carboxamidouracils as Precursors for 8-Substituted Xanthines. Molecules. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo... Retrieved from [Link]

-

An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (2022). Journal of Drug Delivery and Therapeutics. Retrieved from [Link]

-

Methods for the synthesis of cinnolines (Review). (2013). Russian Chemical Reviews. Retrieved from [Link]

Sources

Synthesis of 6-Cinnolinecarboxaldehyde starting materials

The following technical guide details the synthesis of 6-Cinnolinecarboxaldehyde (6-formylcinnoline), a critical heterocyclic building block for drug discovery. This guide prioritizes two distinct synthetic pathways: the Oxidative Functionalization Route (ideal for scale-up) and the Halogen-Exchange Route (ideal for late-stage diversification).[1]

Executive Summary & Retrosynthetic Analysis

Target Molecule: this compound (CAS: 70701-07-8) Core Scaffold: 1,2-Benzodiazine (Cinnoline) Applications: Precursor for cinnoline-based tyrosine kinase inhibitors, anti-infectives, and bio-orthogonal probes.

The synthesis of this compound is non-trivial due to the scarcity of commercially available cinnoline precursors.[1] Direct ring closure to the aldehyde is chemically unstable.[1] Therefore, the most robust strategy involves constructing a stable 6-substituted cinnoline core (Methyl or Bromo) followed by functional group interconversion (FGI).[1]

Retrosynthetic Logic

-

Pathway A (Oxidative): Exploits the benzylic acidity of 6-methylcinnoline .[1] This is the most atom-economical route for large batches.[1]

-

Pathway B (Organometallic): Utilizes 6-bromocinnoline via lithium-halogen exchange.[1] This pathway is preferred when mild conditions are required to avoid side reactions at the N1=N2 bond.[1]

Figure 1: Retrosynthetic analysis showing the two primary disconnections to accessible aniline precursors.

Primary Route: The Richter/Oxidation Protocol

This route is recommended for generating >5g quantities of the target.[1] It relies on the Richter Cinnoline Synthesis , which constructs the N1-N2 bond via diazonium cyclization onto an adjacent alkyne.[1]

Phase 1: Synthesis of 6-Methylcinnoline

Starting Material: 2-Iodo-4-methylaniline (commercially available).[1]

Step 1: Sonogashira Coupling

-

Reagents: Trimethylsilylacetylene (TMSA), Pd(PPh3)2Cl2 (3 mol%), CuI (2 mol%), Et3N.

-

Protocol:

-

Dissolve 2-iodo-4-methylaniline (1.0 eq) in degassed THF/Et3N (1:1).

-

Add catalysts and TMSA (1.2 eq) under argon.[1]

-

Stir at 50°C for 4 hours. Monitor by TLC (formation of fluorescent intermediate).[1]

-

Desilylation: Treat crude mixture with K2CO3 in MeOH (RT, 1 h) to yield 2-ethynyl-4-methylaniline .

-

Yield Expectation: 85-92%.[1]

-

Step 2: Richter Cyclization[1][2]

-

Mechanism: Diazotization of the aniline creates a diazonium species that undergoes intramolecular electrophilic attack on the electron-rich alkyne.[1]

-

Protocol:

-

Suspend 2-ethynyl-4-methylaniline (10 mmol) in 6M HCl (20 mL) at -5°C.

-

Add NaNO2 (1.1 eq) in water dropwise, maintaining temp < 0°C.

-

Stir for 30 min, then allow to warm to RT. The solution typically darkens.

-

Heat to 60°C for 1 hour to drive the cyclization and aromatization.

-

Neutralization: Carefully adjust pH to 8 with aq. NH4OH.[1] Extract with DCM.[1]

-

Purification: Silica gel chromatography (EtOAc/Hexane).

-

Product:6-Methylcinnoline (Pale yellow solid).[1]

-

Phase 2: Riley Oxidation to this compound

Rationale: Selenium dioxide (SeO2) specifically targets activated benzylic positions adjacent to heteroaromatic rings.[1]

-

Reagents: SeO2 (1.5 eq), 1,4-Dioxane, Water (trace).

-

Protocol:

-

Dissolve 6-methylcinnoline (5 mmol) in 1,4-dioxane (20 mL).

-

Add SeO2 (7.5 mmol) and 0.5 mL water (accelerates the reaction via selenous acid formation).[1]

-

Reflux (100°C) for 4-6 hours. Reaction turns from colorless to depositing black Selenium metal.[1]

-

Filtration: Filter hot through Celite to remove Se metal.[1]

-

Workup: Evaporate solvent. The residue is often the crude aldehyde.[1]

-

Purification: Recrystallization from EtOH or column chromatography.[1]

-

Yield: 60-75%.[1]

-

Alternative Route: The Bromo-Lithiation Protocol

This route is preferred if the lab already possesses 4-bromoaniline derivatives or requires the 6-bromo intermediate for other parallel synthesis (e.g., Suzuki couplings).

Phase 1: Synthesis of 6-Bromocinnoline

Follow the Richter Cyclization protocol (as above) but start with 2-ethynyl-4-bromoaniline .[1]

-

Note: The bromine atom survives the diazotization/cyclization conditions intact.[1]

Phase 2: Formylation via Lithium-Halogen Exchange

Safety Warning: Cinnolines are electron-deficient and can be sensitive to strong nucleophiles.[1] Perform at strictly low temperatures (-78°C) to favor Li-Hal exchange over nucleophilic addition to the N=N bond.[1]

-

Reagents: n-Butyllithium (1.1 eq), DMF (anhydrous), THF.

-

Protocol:

-

Dissolve 6-bromocinnoline (2 mmol) in anhydrous THF (10 mL) under Argon.

-

Cool to -78°C (Dry ice/acetone bath).

-

Add n-BuLi (2.5M in hexanes) dropwise over 10 min. Solution usually turns deep red/brown (aryllithium species).[1]

-

Stir for 15 min at -78°C.

-

Add anhydrous DMF (3.0 eq) rapidly.

-

Stir for 30 min at -78°C, then warm to 0°C.

-

Quench: Add sat. NH4Cl solution.

-

Extraction: Extract with EtOAc, dry over Na2SO4.

-

Yield: 50-65% (Lower yield due to potential ring alkylation side reactions).[1]

-

Key Data & Comparison

| Parameter | Route A: Methyl Oxidation | Route B: Bromo-Lithiation |

| Starting Material Cost | Low (4-methylaniline derived) | Medium (4-bromoaniline derived) |

| Step Count | 3 (from iodoaniline) | 3 (from iodoaniline) |

| Scalability | High (SeO2 is robust) | Low (Cryogenic steps required) |

| Safety Profile | SeO2 is toxic; requires ventilation | n-BuLi is pyrophoric |

| Primary Risk | Over-oxidation to carboxylic acid | Nucleophilic attack on cinnoline ring |

Visual Workflow (Graphviz)[1]

Figure 2: Step-by-step synthetic workflow for the primary Methyl Oxidation route.

References

-

Richter Cinnoline Synthesis : Victor von Richter, "Über Cinnolinderivate," Berichte der deutschen chemischen Gesellschaft, 1883.

-

Riley Oxidation (SeO2) : H. L. Riley, et al., "Selenium Dioxide: a new oxidising agent," Journal of the Chemical Society, 1932.

-

Cinnoline Properties & Data : PubChem Compound Summary for Cinnoline. [1]

-

Recent Advances in Cinnoline Synthesis : "Methods for the synthesis of cinnolines (Review)", Khimiya Geterotsiklicheskikh Soedinenii, 2008.[1][4]

Sources

Technical Guide: Biological Screening of 6-Cinnolinecarboxaldehyde Derivatives

Executive Summary: The Cinnoline Advantage

In the landscape of nitrogen-containing heterocycles, the cinnoline (1,2-benzodiazine) scaffold represents a "privileged structure" capable of interacting with diverse biological targets. While the parent cinnoline ring provides the core DNA-intercalating geometry, the 6-cinnolinecarboxaldehyde intermediate is the critical "linchpin" for functionalization.

This guide focuses on the biological evaluation of derivatives synthesized from this specific aldehyde precursor—primarily Schiff bases (imines) , hydrazones , and chalcones . These derivatives utilize the C-6 position to extend the π-conjugated system, enhancing lipophilicity and target binding affinity (particularly against Topoisomerase II and DNA gyrase).

Target Audience: Medicinal Chemists, Pharmacologists, and Assay Development Scientists.

Chemical Context & Rationale

Before screening, it is vital to understand the structural properties driving the biological activity. The this compound serves as an electrophilic handle.

-

The Warhead: The aldehyde at position 6 allows for condensation with primary amines or hydrazides.

-

The Pharmacophore: The resulting C=N (imine) or C=C (enone) double bond acts as a linker that orients the "Tail" (often an aromatic ring) relative to the cinnoline "Head."

-

Mechanism of Action (MOA): Most derivatives function as DNA intercalators or Topoisomerase II inhibitors . The planar cinnoline ring slides between base pairs, while the C-6 substituent locks the enzyme-DNA complex, triggering apoptosis.

Module A: Antimicrobial Screening Protocol

Objective: Determine the Minimum Inhibitory Concentration (MIC) against standard ESKAPE pathogens.

Validated Strains

For a robust dataset, screen against at least one Gram-positive, one Gram-negative, and one fungal strain:

-

Staphylococcus aureus (ATCC 25923)

-

Escherichia coli (ATCC 25922)

-

Candida albicans (ATCC 10231)

Broth Microdilution Workflow (CLSI Standard)

This protocol ensures reproducibility and minimizes compound waste.

Reagents:

-

Mueller-Hinton Broth (MHB) for bacteria; RPMI 1640 for fungi.

-

Solvent: DMSO (Dimethyl sulfoxide). Note: Final DMSO concentration in the well must be <1% to avoid solvent toxicity.

-

Control Drugs: Ciprofloxacin (Antibacterial), Fluconazole (Antifungal).

Step-by-Step Protocol:

-

Stock Preparation: Dissolve the cinnoline derivative in 100% DMSO to a concentration of 10 mg/mL.

-

Inoculum Prep: Adjust bacterial culture turbidity to 0.5 McFarland standard (

CFU/mL), then dilute 1:100 in sterile broth. -

Plate Setup: Use a 96-well flat-bottom plate.

-

Add 100 µL of sterile broth to columns 2–12.

-

Add 200 µL of compound stock (diluted to 2x starting conc) to column 1.

-

-

Serial Dilution: Transfer 100 µL from column 1 to column 2, mix, and repeat down to column 10. Discard the final 100 µL. (Range: 512 µg/mL to 1 µg/mL).

-

Inoculation: Add 100 µL of the diluted inoculum to all test wells.

-

Controls:

-

Column 11: Growth Control (Broth + Bacteria + DMSO).

-

Column 12: Sterility Control (Broth only).

-

-

Incubation: 37°C for 18–24 hours (Bacteria) or 48 hours (Fungi).

-

Readout: Visual inspection for turbidity or measurement of OD600. The MIC is the lowest concentration with no visible growth.

Module B: Anticancer & Cytotoxicity Profiling

Objective: Quantify antiproliferative activity and calculate the Selectivity Index (SI).

Cell Line Selection

-

Target Lines: MCF-7 (Breast), HeLa (Cervical), HepG2 (Liver).

-

Normal Control (Critical): HUVEC or HEK293 (to assess non-specific toxicity).

MTT Assay Protocol

The MTT assay relies on the reduction of tetrazolium dye by mitochondrial succinate dehydrogenase in viable cells.

Step-by-Step Protocol:

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h to allow attachment. -

Treatment: Add cinnoline derivatives at graded concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a Doxorubicin positive control.

-

Incubation: Incubate for 48 hours at 37°C, 5% CO₂.

-

MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well. Incubate for 4 hours. Purple formazan crystals will form.

-

Solubilization: Remove media carefully. Add 100 µL DMSO to dissolve crystals.

-

Measurement: Read absorbance at 570 nm using a microplate reader.

-

Calculation:

Calculate IC50 using non-linear regression (GraphPad Prism).

Visualizing the Screening Logic

The following diagram illustrates the decision matrix for screening this compound derivatives.

Caption: Workflow for the synthesis and parallel biological screening of cinnoline derivatives.

Mechanistic Validation (Advanced)

If a "Hit" is identified (IC50 < 5 µM), the mechanism must be validated to confirm the scaffold's mode of action.

DNA Binding Study (UV-Vis Titration)

Cinnoline derivatives are planar. Intercalation into DNA causes hypochromism (decrease in absorbance) and a red shift (bathochromic shift) in the UV spectrum.

-

Protocol: Titrate Calf Thymus DNA (CT-DNA) into a fixed concentration of the drug.

-

Analysis: Use the Benesi-Hildebrand equation to calculate the Binding Constant (

).

Molecular Docking (In Silico)

Before expensive enzyme assays, validate the binding pose computationally.

-

Target PDB ID: 1ZXM (Human Topo II ATPase) or 3NUH (E. coli DNA Gyrase).

-

Focus: Look for

-

Data Interpretation & Reporting

Present your data using the following standard metrics to ensure publication readiness.

| Metric | Definition | Target Threshold |

| MIC | Minimum Inhibitory Concentration | < 10 µg/mL (Potent) |

| IC50 | Concentration inhibiting 50% cell growth | < 5 µM (Potent), < 20 µM (Moderate) |

| SI | Selectivity Index ( | > 3.0 (Safe window) |

| GI50 | Growth Inhibition (NCI-60 standard) | Used for detailed cytostatic analysis |

References

-

Synthesis and Biological Screening of New Cyano-Substituted Pyrrole Fused (Iso)Quinoline Derivatives. Source: MDPI (Molecules), 2021. Context: Describes screening protocols (cell density, incubation times) relevant to fused nitrogen heterocycles similar to cinnoline. [Link]

-

Design, Synthesis, Cytotoxic Activity and Apoptosis-inducing Action of Novel Cinnoline Derivatives as Anticancer Agents. Source: Bentham Science (Anti-Cancer Agents in Medicinal Chemistry), 2018. Context: Specific reference for cinnoline cytotoxicity against MCF-7 and Topoisomerase inhibition. [Link]

-

Targets and Biological Activities of Cinnoline Derivatives: A Review. Source: Zenodo / Indian Journal of Pharmaceutical Education and Research, 2025. Context: Comprehensive review of the pharmacological targets (DNA gyrase, Topo IV) for cinnoline scaffolds. [Link]

-

Quinoline Functionalized Schiff Base Silver (I) Complexes: Interactions with Biomolecules and In Vitro Cytotoxicity. Source: PubMed Central (NIH), 2021. Context: Provides the detailed methodology for Schiff base DNA interaction studies and cytotoxicity assays applicable to the this compound analogs. [Link]

Spectroscopic Blueprint of 6-Cinnolinecarboxaldehyde: A Technical Guide

Introduction: The Structural Significance of 6-Cinnolinecarboxaldehyde

Cinnoline, a bicyclic aromatic heterocycle, and its derivatives are of significant interest in medicinal chemistry and materials science due to their diverse pharmacological activities.[1][2][3] The introduction of a carboxaldehyde group at the 6-position of the cinnoline scaffold creates this compound, a molecule with potential as a versatile synthetic intermediate for the development of novel therapeutic agents and functional materials.[3][4] Accurate structural elucidation and characterization of such molecules are paramount, and a multi-technique spectroscopic approach provides the necessary depth of analysis.

This technical guide presents a comprehensive overview of the predicted spectroscopic data for this compound, integrating Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. The causality behind experimental choices and the logic of spectral interpretation are detailed to provide a robust framework for researchers in the field.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is an unparalleled tool for determining the precise arrangement of atoms within a molecule.[5] By observing the behavior of atomic nuclei in a magnetic field, we can deduce the chemical environment, connectivity, and stereochemistry of the molecule.

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring high-quality NMR spectra of a novel compound like this compound would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical to avoid interference from proton signals of the solvent itself.

-

Instrumentation: Utilize a high-field NMR spectrometer, typically operating at 400 MHz or higher for proton NMR, to ensure adequate signal dispersion and resolution.

-

¹H NMR Acquisition: Acquire a one-dimensional proton NMR spectrum. Key parameters to optimize include the number of scans (typically 8-16 for sufficient signal-to-noise), relaxation delay, and pulse width.

-

¹³C NMR Acquisition: Following proton NMR, acquire a one-dimensional carbon NMR spectrum. Due to the low natural abundance of the ¹³C isotope, a greater number of scans (often several hundred to thousands) is required.[6] Proton decoupling is typically employed to simplify the spectrum by removing C-H coupling, resulting in single lines for each unique carbon atom.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum provides a detailed map of the proton environments within the molecule. The predicted chemical shifts for this compound are presented in Table 1.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-aldehyde | 9.9 - 10.1 | s | - |

| H-3 | 9.2 - 9.4 | d | ~5 |

| H-4 | 7.8 - 8.0 | d | ~5 |

| H-5 | 8.2 - 8.4 | d | ~8 |

| H-7 | 8.0 - 8.2 | dd | ~8, ~2 |

| H-8 | 8.5 - 8.7 | d | ~2 |

-

Interpretation of the ¹H NMR Spectrum:

-

The aldehyde proton is expected to be the most deshielded proton, appearing as a singlet in the downfield region of 9.9-10.1 ppm.[7] This significant downfield shift is due to the strong electron-withdrawing effect of the carbonyl group.

-

The protons on the cinnoline ring system will exhibit characteristic chemical shifts and coupling patterns. Protons on the pyridazine ring (H-3 and H-4) are generally more deshielded than those on the benzene ring due to the electronegativity of the adjacent nitrogen atoms.

-

The substitution at the 6-position will influence the chemical shifts of the protons on the benzene ring. The aldehyde group is an electron-withdrawing group, which will deshield the ortho (H-5 and H-7) and para (not present) protons. H-8, being meta to the aldehyde, will be less affected.

-

The multiplicity of the signals (singlet, doublet, doublet of doublets) arises from spin-spin coupling with neighboring protons, providing valuable information about the connectivity of the atoms.

-

¹³C NMR Spectroscopy: The Carbon Framework

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides information about the electronic nature of each carbon atom. The predicted chemical shifts for this compound are summarized in Table 2.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (aldehyde) | 190 - 195 |

| C-3 | 150 - 155 |

| C-4 | 125 - 130 |

| C-4a | 130 - 135 |

| C-5 | 130 - 135 |

| C-6 | 135 - 140 |

| C-7 | 120 - 125 |

| C-8 | 130 - 135 |

| C-8a | 145 - 150 |

-

Interpretation of the ¹³C NMR Spectrum:

-

The carbonyl carbon of the aldehyde group is highly deshielded and will appear at the far downfield end of the spectrum, typically in the range of 190-195 ppm.[8]

-

The carbons of the cinnoline ring will resonate in the aromatic region (approximately 120-155 ppm). The exact chemical shifts are influenced by the nitrogen atoms and the aldehyde substituent.

-

Quaternary carbons (C-4a, C-6, and C-8a) will typically show weaker signals in a proton-decoupled spectrum.

-

Infrared (IR) Spectroscopy: Vibrational Fingerprints

IR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, making it a powerful tool for functional group identification.

Experimental Protocol: IR Data Acquisition

-

Sample Preparation: For a solid sample like this compound, the most common method is the preparation of a potassium bromide (KBr) pellet. A small amount of the sample is finely ground with dry KBr powder and pressed into a thin, transparent disc. Alternatively, Attenuated Total Reflectance (ATR) can be used, where the solid sample is placed directly on a crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is first recorded. The sample is then scanned, and the background is automatically subtracted to yield the sample's IR spectrum.

Table 3: Predicted IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Vibration |

| ~3050 | Aromatic C-H stretch |

| ~2850, ~2750 | Aldehyde C-H stretch (Fermi doublet) |

| ~1700 | C=O stretch (aldehyde) |

| ~1600, ~1480 | C=C and C=N aromatic ring stretches |

| ~850-900 | C-H out-of-plane bending (aromatic) |

-

Interpretation of the IR Spectrum:

-

The most diagnostic peak will be the strong absorption around 1700 cm⁻¹ , characteristic of the C=O stretching vibration of an aromatic aldehyde.[9][10]

-

The presence of the aldehyde is further confirmed by two weaker bands around 2850 cm⁻¹ and 2750 cm⁻¹ , which are due to the C-H stretching of the aldehyde proton .[9] This pair of bands, known as a Fermi doublet, is a hallmark of aldehydes.

-

Absorptions around 3050 cm⁻¹ are indicative of aromatic C-H stretching .

-

The aromatic ring C=C and C=N stretching vibrations will appear in the region of 1600-1480 cm⁻¹ .

-

The substitution pattern on the benzene ring can often be inferred from the C-H out-of-plane bending vibrations in the fingerprint region (below 1000 cm⁻¹).

-

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule by ionizing it and analyzing the mass-to-charge ratio (m/z) of the resulting ions.

Experimental Protocol: MS Data Acquisition

-

Sample Introduction: The sample can be introduced into the mass spectrometer via various methods, including direct infusion, or coupled with a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: Electron Ionization (EI) is a common hard ionization technique that causes extensive fragmentation, providing valuable structural information. Electrospray Ionization (ESI) is a softer ionization technique that typically yields the molecular ion with minimal fragmentation.

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Proposed Fragment |

| 158 | [M]⁺ (Molecular Ion) |

| 157 | [M-H]⁺ |

| 130 | [M-CO]⁺ |

| 102 | [C₇H₄N]⁺ |

| 76 | [C₆H₄]⁺ |

-

Interpretation of the Mass Spectrum:

-

The molecular ion peak ([M]⁺) for this compound (C₉H₆N₂O) is expected at m/z 158 .

-

A prominent peak at m/z 157 ([M-H]⁺) is anticipated due to the facile loss of the aldehydic hydrogen.

-

Loss of the carbonyl group as carbon monoxide (CO, 28 Da) would lead to a fragment at m/z 130 ([M-CO]⁺) .[11]

-

Further fragmentation of the cinnoline ring can lead to characteristic ions, such as the loss of N₂ to give a fragment at m/z 102 .

-

The presence of a peak at m/z 76 would correspond to the benzyne fragment.

-

Visualizing the Molecular Structure and Fragmentation

To aid in the conceptualization of the molecular structure and its behavior in the mass spectrometer, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Plausible mass spectrometry fragmentation pathway for this compound.

Conclusion: A Unified Spectroscopic Portrait

The combination of NMR, IR, and MS provides a powerful and self-validating system for the structural characterization of this compound. The predicted data presented in this guide, derived from the analysis of its constituent structural motifs, offers a robust framework for researchers to confirm the synthesis and purity of this important molecule. Each technique provides a unique piece of the structural puzzle, and together they create a detailed and unambiguous spectroscopic portrait.

References

-

Doc Brown's Chemistry. proton 1H NMR spectrum of benzaldehyde C6H5CHO. [Link]

-

Doc Brown's Chemistry. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. [Link]

-

Gomha, S. M., et al. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(21), 3848. [Link]

-

Innovative Journal. (2019). A Concise Review on Cinnolines. [Link]

-

Journal of Pharmaceutical Negative Results. (2022). A Comprehensive Review On Cinnoline Derivatives. [Link]

-

LibreTexts Chemistry. (2024). 19.14: Spectroscopy of Aldehydes and Ketones. [Link]

-

PubChem. Cinnoline. [Link]

-

ResearchGate. (2022). 1H-Benzo[de]cinnolines: an interesting class of heterocycles. [Link]

-

ResearchGate. (2005). Methods for the synthesis of cinnolines (Review). [Link]

-

ResearchGate. (2019). 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. [Link]

-

ResearchGate. FT-IR Spectrum of Benzaldehyde. [Link]

-

TSI Journals. (2014). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]

-

UNCW Institutional Repository. (2015). Concentration dependent 1H-NMR chemical shifts of quinoline derivatives. [Link]

-

Wikipedia. Cinnoline. [Link]

-

. Draw the IR spectrum for Benzaldehyde and briefly give the rationale. [Link]

-

NIST WebBook. Benzaldehyde. [Link]

-

Doc Brown's Chemistry. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions. [Link]

-

Doc Brown's Chemistry. infrared spectrum of benzaldehyde. [Link]

-

PubChem. Benzaldehyde. [Link]

Sources

- 1. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijariit.com [ijariit.com]

- 3. pnrjournal.com [pnrjournal.com]

- 4. innovativejournal.in [innovativejournal.in]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. homework.study.com [homework.study.com]

- 11. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

The Enduring Legacy of Cinnoline: A Technical Guide to its Discovery, Synthesis, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cinnoline scaffold, a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyridazine ring, has captivated the attention of chemists and pharmacologists for over a century. First identified in 1883, this unique molecular architecture has proven to be a versatile template for the design and development of a wide array of biologically active compounds. This in-depth technical guide provides a comprehensive overview of the discovery and history of cinnoline compounds, detailing the seminal synthetic methodologies that have enabled their exploration. Furthermore, it delves into the rich pharmacology of cinnoline derivatives, highlighting their diverse therapeutic applications, from antibacterial and anticancer agents to central nervous system modulators. Through a detailed examination of structure-activity relationships, key experimental protocols, and mechanistic insights, this guide serves as an essential resource for researchers engaged in the ongoing quest to unlock the full therapeutic potential of this remarkable class of compounds.

Introduction: The Cinnoline Core - A Privileged Scaffold in Medicinal Chemistry

Cinnoline, systematically named 1,2-diazanaphthalene, is a nitrogen-containing heterocyclic compound with the chemical formula C₈H₆N₂.[1] Its structure is isomeric with other benzodiazines such as quinoxaline, phthalazine, and quinazoline.[1] While no naturally occurring cinnoline derivatives were identified until 2011, the synthetic versatility of the cinnoline nucleus has led to its characterization as a "privileged scaffold" in medicinal chemistry.[2] This term denotes a molecular framework that is capable of binding to multiple biological targets, thereby exhibiting a broad spectrum of pharmacological activities.

The unique electronic and steric properties of the cinnoline ring system, arising from the presence of two adjacent nitrogen atoms in the heterocyclic ring, impart it with the ability to engage in a variety of intermolecular interactions, including hydrogen bonding, π-π stacking, and metal coordination. This has enabled the development of cinnoline derivatives with a remarkable range of biological activities, including antibacterial, antifungal, anticancer, anti-inflammatory, antimalarial, and antitubercular properties.[3][4][5][6][7][8][9][10][11]

This guide will provide a thorough exploration of the historical context of cinnoline's discovery, a detailed examination of the key synthetic routes to the cinnoline core and its derivatives, and a comprehensive overview of its diverse applications in drug discovery and development, supported by quantitative data and detailed experimental protocols.

The Genesis of a Scaffold: Discovery and Early Synthetic Endeavors

The history of cinnoline is intrinsically linked to the pioneering work of German chemist Victor von Richter. In 1883, Richter reported the first synthesis of a cinnoline derivative, albeit in an impure form.[4][6] This seminal discovery laid the foundation for over a century of research into the chemistry and biology of this fascinating heterocyclic system.

The Richter Cinnoline Synthesis

The first synthesis of the cinnoline ring system was achieved by Richter through the diazotization of o-aminophenylpropiolic acid.[1][4][7] The resulting diazonium salt underwent an intramolecular cyclization in water to yield 4-hydroxycinnoline-3-carboxylic acid.[1] This intermediate could then be decarboxylated and the hydroxyl group reductively removed to afford the parent cinnoline heterocycle.[1] This reaction is now famously known as the Richter Cinnoline Synthesis .

The causality behind this experimental design lies in the unique reactivity of the starting material. The ortho positioning of the amino and propiolic acid groups is crucial for the intramolecular cyclization to occur. Diazotization of the primary aromatic amine creates a highly reactive diazonium salt, which is susceptible to nucleophilic attack from the triple bond of the propiolic acid moiety, leading to the formation of the six-membered pyridazine ring.

Subsequent Developments: The Borsche and Neber-Bossel Syntheses

Following Richter's initial discovery, other chemists developed alternative routes to the cinnoline nucleus. The Borsche Cinnoline Synthesis (also known as the Borsche-Herbert reaction) involves the diazotization of o-aminoacetophenones, followed by intramolecular cyclization of the resulting diazonium salt to yield 4-hydroxycinnolines.[5][6][7] This method proved to be quite versatile, allowing for the synthesis of a wide range of substituted cinnoline derivatives with yields often reaching 70-90%.[6]

The Neber-Bossel Synthesis provides a route to 3-hydroxycinnolines.[7] This method involves the diazotization of (2-aminophenyl)hydroxyacetates, reduction of the diazonium salt to the corresponding hydrazine, and subsequent acid-catalyzed cyclization.[7]

These early synthetic methods were instrumental in providing access to a variety of cinnoline derivatives, which in turn enabled the initial exploration of their chemical and physical properties, as well as their biological activities.

Modern Synthetic Methodologies for Cinnoline Derivatives

While the classical named reactions remain important, modern organic synthesis has introduced a plethora of new methods for the construction of the cinnoline ring system and its derivatives. These contemporary approaches often offer improved yields, greater functional group tolerance, and access to a wider range of structural diversity.

General Strategies

Modern synthetic strategies for cinnolines can be broadly categorized based on the key bond-forming steps and the nature of the starting materials. A common and versatile approach involves the diazotization of ortho-substituted anilines followed by an intramolecular cyclization. For instance, the diazotization of o-aminoacetophenones is a widely used method for the preparation of 4-hydroxycinnolines.[6]

Arylhydrazones and arylhydrazines also serve as crucial precursors in many cinnoline syntheses.[3][7] These methods typically involve the formation of the pyridazine ring through the attack of an amino group on a multiple bond (C=C, C=O, or C=N).[7]

More recently, metal-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of complex cinnoline derivatives.[3] These methods allow for the efficient formation of C-C and C-N bonds, providing access to novel substitution patterns that were previously difficult to achieve.

Experimental Protocol: A Representative Synthesis of a 4-Hydroxycinnoline Derivative via the Borsche-Herbert Reaction

This protocol provides a detailed, step-by-step methodology for the synthesis of a 4-hydroxycinnoline derivative, a key intermediate in the synthesis of many biologically active cinnoline compounds. The rationale for the choice of reagents and conditions is explained to provide a deeper understanding of the experimental design.

Objective: To synthesize 4-hydroxy-6-methylcinnoline from 2-amino-5-methylacetophenone.

Materials:

-

2-amino-5-methylacetophenone

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Deionized water

-

Ethanol

-

Ice bath

-

Magnetic stirrer and stir bar

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter paper

Procedure:

-

Diazotization:

-

In a 250 mL beaker, dissolve 2-amino-5-methylacetophenone (10 mmol) in a mixture of concentrated HCl (15 mL) and water (15 mL). The dissolution may require gentle warming.

-

Cool the resulting solution to 0-5 °C in an ice bath with constant stirring. This cooling is critical to ensure the stability of the diazonium salt that will be formed.

-

In a separate beaker, prepare a solution of sodium nitrite (11 mmol) in water (10 mL).

-

Slowly add the sodium nitrite solution dropwise to the cooled solution of the aminoketone, ensuring the temperature remains below 5 °C. The slow addition and temperature control are essential to prevent the decomposition of the diazonium salt and to minimize side reactions. A slight excess of nitrous acid is used to ensure complete diazotization.

-

After the addition is complete, continue stirring the mixture in the ice bath for an additional 30 minutes.

-

-

Cyclization:

-

Remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

-

The diazonium salt will undergo intramolecular cyclization upon standing. This process can be monitored by the evolution of nitrogen gas (which should be done in a well-ventilated fume hood) and a change in the color of the solution.

-

To facilitate the cyclization, the mixture can be gently warmed to 40-50 °C for 1-2 hours.

-

-

Isolation and Purification:

-

Cool the reaction mixture to room temperature. The 4-hydroxy-6-methylcinnoline will precipitate out of the solution.

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with cold water to remove any remaining acid and inorganic salts.

-

Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 4-hydroxy-6-methylcinnoline as a crystalline solid.

-

Dry the purified product in a vacuum oven.

-

Characterization: The structure and purity of the synthesized compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR, and mass spectrometry, and its melting point should be determined.

The Pharmacological Landscape of Cinnoline Derivatives

The cinnoline scaffold has served as a fertile ground for the discovery of compounds with a wide spectrum of pharmacological activities. The ability to readily modify the substitution pattern on both the benzene and pyridazine rings has allowed for the fine-tuning of biological activity and the development of potent and selective therapeutic agents.

Antibacterial and Antifungal Activity

Cinnoline derivatives have demonstrated significant activity against a range of bacterial and fungal pathogens. One of the most well-known examples is Cinnoxacin , a synthetic antibacterial agent that was used for the treatment of urinary tract infections. Its mechanism of action involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[4]

Numerous studies have explored the structure-activity relationships (SAR) of cinnoline derivatives as antimicrobial agents. For instance, the introduction of halogen substituents on the cinnoline ring has been shown to enhance antibacterial and antifungal activity.[10] The following table summarizes the minimum inhibitory concentration (MIC) values for a selection of cinnoline derivatives against various microbial strains.

Table 1: Antibacterial and Antifungal Activity of Selected Cinnoline Derivatives (MIC in µg/mL)

| Compound | S. aureus | B. subtilis | E. coli | P. aeruginosa | C. albicans | A. niger | Reference |

| Cinnoxacin | >100 | >100 | 4-16 | 64-256 | - | - | [4] |

| Compound A | 12.5 | 25 | 25 | 50 | 25 | 50 | [10] |

| Compound B | 6.25 | 12.5 | 12.5 | 25 | 12.5 | 25 | [10] |

| Compound C | 25 | 50 | 50 | 100 | 50 | 100 | [10] |

Compound A: 6-chloro-4-aminocinnoline-3-carboxamide derivative Compound B: 7-bromo-4-aminocinnoline-3-carboxamide derivative Compound C: 4-(p-aminopiperazine)cinnoline-3-carboxamide derivative

The data in Table 1 clearly indicate that substitutions on the cinnoline core can significantly impact antimicrobial potency. The halogenated derivatives (Compounds A and B) generally exhibit lower MIC values, suggesting enhanced activity compared to the parent structures.

Anticancer Activity

The development of novel anticancer agents is a major focus of medicinal chemistry research, and the cinnoline scaffold has emerged as a promising template for the design of potent and selective antitumor compounds. Cinnoline derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, topoisomerases, and the induction of apoptosis.[7][10]

4.2.1. Kinase Inhibition

Protein kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Several cinnoline derivatives have been identified as potent inhibitors of various kinases, including phosphoinositide 3-kinases (PI3Ks) and Bruton's tyrosine kinase (BTK).[6][8]

The PI3K/Akt signaling pathway is frequently overactive in human cancers, and its inhibition is a validated therapeutic strategy. Certain cinnoline derivatives have been shown to be potent PI3K inhibitors, with some compounds displaying nanomolar inhibitory activities and micromolar potency against various human tumor cell lines.[6] The following table presents the half-maximal inhibitory concentration (IC₅₀) values for selected cinnoline derivatives against different cancer cell lines.

Table 2: Anticancer Activity of Selected Cinnoline Derivatives (IC₅₀ in µM)

| Compound | MCF-7 (Breast) | HCT116 (Colon) | A549 (Lung) | HeLa (Cervical) | Reference |

| Compound D | 1.2 | 2.5 | 3.1 | 1.8 | [7] |

| Compound E | 0.8 | 1.1 | 1.5 | 0.9 | [7] |

| Compound F | 25.6 | 31.2 | 45.8 | 28.4 | [10] |

| Compound G | 0.264 | 2.04 | 1.14 | - | [6] |

Compound D: A pyrazolo[4,3-c]cinnoline derivative Compound E: A halogen-substituted pyrazolo[4,3-c]cinnoline derivative Compound F: A 4-(p-aminopiperazine)cinnoline-3-carboxamide derivative Compound G: A PI3K inhibitor with a cinnoline scaffold

The data highlight the significant potential of cinnoline derivatives as anticancer agents. The structure-activity relationship is again evident, with specific substitution patterns leading to potent cytotoxic activity against various cancer cell lines.

Central Nervous System (CNS) Activity

Cinnoline derivatives have also been investigated for their effects on the central nervous system. Some compounds have shown promise as anxiolytics, anticonvulsants, and antidepressants.[2][6] The mechanism of action for these CNS effects is often related to the modulation of neurotransmitter receptors, such as the GABA-A receptor.

Physicochemical Properties of Cinnoline and its Derivatives

The physicochemical properties of a drug candidate are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The parent cinnoline is a pale yellow solid with a melting point of 39 °C and a pKa of 2.64.[3][9] The introduction of various substituents can significantly alter these properties, influencing solubility, lipophilicity, and metabolic stability.

Table 3: Physicochemical Properties of Cinnoline and Key Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | pKa |

| Cinnoline | C₈H₆N₂ | 130.15 | 39 | 2.64 |

| 4-Hydroxycinnoline | C₈H₆N₂O | 146.15 | 235-237 | - |

| Cinnoxacin | C₁₂H₁₀N₂O₅ | 262.22 | 261-262 | 4.7 (acidic) |

A thorough understanding and optimization of these physicochemical properties are essential for the successful development of cinnoline-based drugs.

Conclusion and Future Perspectives

From its serendipitous discovery in the late 19th century to its current status as a privileged scaffold in medicinal chemistry, the journey of cinnoline is a testament to the enduring power of heterocyclic chemistry in drug discovery. The synthetic versatility of the cinnoline nucleus has provided a rich platform for the generation of diverse chemical libraries, leading to the identification of compounds with a broad range of therapeutic activities.

The future of cinnoline research is bright. Advances in synthetic methodologies, including combinatorial chemistry and high-throughput screening, will undoubtedly accelerate the discovery of novel cinnoline derivatives with enhanced potency and selectivity. Furthermore, a deeper understanding of the molecular mechanisms underlying the biological activities of cinnoline compounds, aided by computational modeling and structural biology, will enable the rational design of next-generation therapeutics. As our knowledge of the complex interplay between chemical structure and biological function continues to expand, the cinnoline scaffold is poised to remain a cornerstone of innovation in the development of new medicines to address unmet medical needs.

References

- Cinnoline - Wikipedia. [URL: https://en.wikipedia.org/wiki/Cinnoline]

- Recent Developments in the Synthesis of Cinnoline Derivatives | Bentham Science. [URL: https://www.benthamscience.com/abstract/2020/9/2/73420]

- An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. [URL: https://ijper.org/sites/default/files/10.5530/ijper.57.4.200.pdf]

- Borsche Cinnoline synthesis - YouTube. [URL: https://www.youtube.

- Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. [URL: https://pubmed.ncbi.nlm.nih.gov/34284105/]

- Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - MDPI. [URL: https://www.mdpi.com/1420-3049/24/12/2296]

- (PDF) Methods for the synthesis of cinnolines (Review) - ResearchGate. [URL: https://www.researchgate.net/publication/233842147_Methods_for_the_synthesis_of_cinnolines_Review]

- Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6617200/]

- A Comprehensive Review On Cinnoline Derivatives - Journal of Pharmaceutical Negative Results. [URL: https://www.pnrjournal.com/index.php/home/article/view/1435]

- A concise review on cinnoline and its biological activities - IJARIIT. [URL: https://www.ijariit.com/manuscripts/v5i2/V5I2-1498.pdf]

- (PDF) Cinnoline Derivatives with Biological Activity - ResearchGate. [URL: https://www.researchgate.

Sources

- 1. Cinnoline - Wikipedia [en.wikipedia.org]

- 2. eurekaselect.com [eurekaselect.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. von Richter (Cinnoline) Synthesis [drugfuture.com]

- 5. m.youtube.com [m.youtube.com]

- 6. innovativejournal.in [innovativejournal.in]

- 7. researchgate.net [researchgate.net]

- 8. ijper.org [ijper.org]

- 9. pnrjournal.com [pnrjournal.com]

- 10. Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Strategic Utilization of 6-Cinnolinecarboxaldehyde: A Divergent Scaffold for Medicinal and Material Science

[1]

Executive Summary

This compound (Benzo[c]-1,2-diazine-6-carbaldehyde) represents a high-value "orphan" scaffold in heterocyclic chemistry.[1] While the cinnoline core is well-established in FDA-approved pharmacophores (e.g., Cinnoxacin), the 6-formyl derivative remains underutilized.[1] This molecule offers a unique geometric vector: unlike the sterically crowded 3- and 4-positions (hetero-ring), the 6-position (benzo-ring) allows for linear extension of the

This guide outlines three primary research vectors for this scaffold:

-

Antimicrobial Drug Discovery: Exploiting the aldehyde for hydrazone-linked DNA gyrase inhibitors.[1]

-

Fluorescent Probes: Creating "Push-Pull" Intramolecular Charge Transfer (ICT) systems for bio-imaging.[1]

-

Divergent Synthesis: Using the aldehyde as a pivot for organometallic coupling and heterocycle fusion.[1]

Structural Analysis & Reactivity Profile[1]

The this compound scaffold possesses two distinct reactivity zones that allow for orthogonal functionalization.[1]

-

Zone A (The Core): The 1,2-diazine ring is electron-deficient, making it susceptible to nucleophilic attack or reduction. It serves as the primary binding motif for biological targets (e.g., kinase hinge regions).

-

Zone B (The Handle): The aldehyde at C6 is chemically versatile.[2] It is para-conjugated to the N1 nitrogen, allowing electronic communication across the entire fused system.

Reactivity Logic Diagram

The following diagram illustrates the divergent pathways accessible from the parent aldehyde.

Primary Research Areas

Area 1: Medicinal Chemistry (Antimicrobial & Antitumor)

The structural analogy between cinnoline and quinolone antibiotics (like Cipro) suggests that 6-substituted cinnolines can target bacterial DNA gyrase.[1] The aldehyde group allows for the rapid generation of acylhydrazone libraries , a privileged motif in drug discovery known to bind the minor groove of DNA or chelate metal ions in metalloenzymes.

-

Hypothesis: Condensation of this compound with isoniazid or substituted benzhydrazides will yield conjugates with dual mechanisms of action (Cinnoline core intercalation + Hydrazone metal chelation).[1]

-

Target: Staphylococcus aureus (Gyrase B inhibition).[1]

Area 2: Bio-Imaging (Fluorescent Probes)

Cinnolines are inherently fluorescent.[1] By reacting the 6-aldehyde with active methylene compounds (e.g., malononitrile, ethyl cyanoacetate) via Knoevenagel condensation , researchers can extend the conjugation length.

-

Mechanism: The cinnoline ring acts as an electron acceptor (A), and the attached vinyl group acts as a bridge to a donor (D). This D-

-A architecture typically exhibits solvatochromism, useful for sensing polarity changes in cellular membranes.[1]

Experimental Protocols

Protocol A: Synthesis of this compound

Note: Direct commercial availability is limited.[1] The most robust route is the Selenium Dioxide (SeO2) oxidation of 6-methylcinnoline.

Prerequisites:

-

Precursor: 6-Methylcinnoline (Synthesized via Richter or Widman-Stoermer cyclization of 2-amino-5-methylacetophenone).[1]

-

Reagents: Selenium Dioxide (SeO2), 1,4-Dioxane, Water.[1]

Step-by-Step Methodology:

-

Setup: In a 100 mL round-bottom flask, dissolve 6-methylcinnoline (1.0 eq, 5 mmol) in a mixture of 1,4-dioxane (20 mL) and water (1 mL).

-

Oxidation: Add finely powdered SeO2 (1.5 eq, 7.5 mmol) in a single portion.

-

Reflux: Heat the mixture to reflux (101 °C) with vigorous magnetic stirring for 4–6 hours. Monitor reaction progress via TLC (SiO2, 50% EtOAc/Hexane). The aldehyde typically appears as a lower Rf spot compared to the methyl precursor.

-

Workup: Filter the hot solution through a pad of Celite to remove black selenium metal.[1] Wash the pad with hot dioxane.[1]

-

Isolation: Concentrate the filtrate under reduced pressure. The residue is often a yellow/orange solid.[1]

-

Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (Gradient: 0-40% EtOAc in Hexane).

-

Validation Signal: ^1H NMR (CDCl3) should show a distinct singlet aldehyde proton at

~10.1–10.3 ppm.[1]

-

Protocol B: General Schiff Base Condensation (Library Generation)

This protocol is designed for high-throughput synthesis of hydrazone derivatives.[1]

Table 1: Reaction Stoichiometry & Conditions

| Component | Equivalents | Role | Notes |

| This compound | 1.0 | Electrophile | Limiting reagent |

| Hydrazide/Amine (R-NH2) | 1.1 | Nucleophile | Slight excess drives conversion |

| Ethanol (Abs.) | Solvent | Medium | 10 mL per mmol |

| Glacial Acetic Acid | 2-3 drops | Catalyst | Activates carbonyl |

Workflow:

Mechanistic Visualization: DNA Gyrase Targeting

The following diagram hypothesizes the binding mode of a 6-Cinnoline-hydrazone derivative within a bacterial active site, guiding rational drug design.

References

-

Castle, R. N. (1973).[1] The Chemistry of Heterocyclic Compounds, Cinnolines. Wiley-Interscience.[1] (Foundational text on Cinnoline synthesis and numbering).

-

Sadek, K. U., et al. (2019).[1] "Recent Developments in the Synthesis of Cinnoline Derivatives." Mini-Reviews in Organic Chemistry. Link (Review of modern synthetic routes including Richter and Widman-Stoermer cyclizations).

-

Tonk, R. K., et al. (2012).[1] "Synthesis and pharmacological evaluation of some novel cinnoline derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry. (Demonstrates the anti-inflammatory and antibacterial potential of the scaffold).

-

PubChem. (2025).[1] this compound (CID 70701078).[1] National Library of Medicine.[1] Link (Chemical structure and physical property verification).[1]

-

BenchChem. (2025).[1] Synthesis of 6-methylquinoline and related heterocycles. Link (Protocols for methyl-precursor synthesis and oxidation methodologies).[1]

An In-Depth Technical Guide to the Physicochemical Characteristics of 6-Cinnolinecarboxaldehyde

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Executive Summary: This technical guide provides a comprehensive overview of the physicochemical characteristics, spectroscopic profile, and synthetic considerations for 6-Cinnolinecarboxaldehyde. The cinnoline scaffold is a cornerstone in medicinal chemistry, recognized for its prevalence in a wide array of pharmacologically active agents.[1][2] Understanding the properties of functionalized derivatives such as the 6-carboxaldehyde is paramount for its effective utilization in drug design and synthetic chemistry. This document synthesizes available data with established principles of organic chemistry to serve as a practical reference for laboratory professionals.

A Note on Data Availability: As of the latest literature review, detailed, peer-reviewed experimental data specifically for this compound (CAS 932368-54-2) is not extensively published. To provide a scientifically rigorous and practically useful guide, this document will detail the expected physicochemical properties based on established spectroscopic principles and available database information. The experimental protocols and spectral interpretations will be presented through a well-documented analogue, 6-Quinolinecarboxaldehyde, to illustrate the methodologies and analytical logic that are directly applicable to the target molecule.

Section 1: Core Physicochemical Properties

This compound is a bicyclic heteroaromatic compound featuring a cinnoline nucleus substituted with an aldehyde group at the 6-position. Its structure marries the electron-withdrawing nature of the pyridazine ring and the aldehyde moiety with the aromaticity of the fused benzene ring. These features are expected to govern its solubility, reactivity, and crystalline properties.

Below is a table summarizing the core computed and known properties.

| Property | Value | Source |

| CAS Number | 932368-54-2 | BLD Pharm[3] |

| Molecular Formula | C₉H₆N₂O | PubChem[4] |

| Molecular Weight | 158.16 g/mol | PubChem[4] |

| Monoisotopic Mass | 158.048012819 Da | PubChem |

| Appearance | Expected to be a crystalline solid | N/A |

| Solubility | Expected to be soluble in polar organic solvents (e.g., DMSO, DMF, Methanol) and sparingly soluble in non-polar solvents and water. | N/A |

| XLogP3 | 0.4 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

Expert Insight: The aldehyde functional group provides a key handle for synthetic elaboration, making this compound a valuable building block. Its predicted low lipophilicity (XLogP3 of 0.4) suggests it may serve as a polar fragment in drug discovery programs. The three hydrogen bond acceptors (the two nitrogen atoms of the cinnoline ring and the aldehyde oxygen) are critical features for molecular recognition in biological systems.

Section 2: Spectroscopic Profile and Interpretation

Spectroscopic analysis is essential for the unambiguous identification and purity assessment of this compound. The following sections detail the expected spectral characteristics.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be highly informative, with distinct signals for each of the six protons. The chemical shifts are influenced by the anisotropic effects of the aromatic system and the electron-withdrawing character of the nitrogen atoms and the aldehyde group.

-

Aldehydic Proton (CHO): A singlet is anticipated in the highly deshielded region of 9.8-10.2 ppm .[5] This significant downfield shift is a hallmark of aldehyde protons.

-

Aromatic Protons: The five protons on the cinnoline ring will appear in the aromatic region (7.5-9.5 ppm ). The precise shifts and coupling patterns (doublets, doublets of doublets) will depend on their position relative to the nitrogen atoms and the aldehyde. The proton at the C5 position, being ortho to the aldehyde, is expected to be the most downfield of the benzene ring protons.

¹³C NMR Spectroscopy

The carbon-13 NMR spectrum will display nine distinct signals, corresponding to the nine carbon atoms in the molecule.

-

Carbonyl Carbon (C=O): The aldehyde carbon is the most deshielded, with a characteristic peak expected between 190-200 ppm .[6]

-

Aromatic Carbons: The remaining eight carbons of the cinnoline ring will resonate in the 120-160 ppm range.[6] Carbons directly attached to nitrogen (C4, C8a) and the carbon bearing the aldehyde group (C6) will be further downfield. Quaternary carbons will typically show weaker signals.[7]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for confirming the presence of the key functional groups.

-

C=O Stretch (Aldehyde): A strong, sharp absorption band is expected in the region of 1710-1685 cm⁻¹ .[8] Conjugation with the aromatic ring typically shifts this peak to a slightly lower wavenumber compared to a saturated aldehyde.

-

C-H Stretch (Aldehyde): A characteristic, though often weak, pair of absorptions may be visible around 2850 cm⁻¹ and 2750 cm⁻¹ .[9] The presence of the 2750 cm⁻¹ peak is a strong indicator of an aldehyde.

-

Aromatic C-H Stretch: Signals will appear just above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ range.[10]

-

Aromatic C=C Stretch: Medium to weak intensity peaks will be present in the 1600-1450 cm⁻¹ region, corresponding to the vibrations of the aromatic framework.[10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at an m/z corresponding to the exact mass of the molecule, 158.05 .

-

Fragmentation: A prominent fragment would be expected from the loss of the formyl radical (•CHO), resulting in a peak at m/z 129 (M-29) . Further fragmentation of the cinnoline ring would produce a more complex pattern.

Section 3: Synthesis and Characterization Workflow

Representative Synthesis: Oxidation of 6-Methylquinoline

A common and reliable method for the synthesis of aromatic aldehydes is the oxidation of a corresponding methylarene.

Reaction Principle: The oxidation of the methyl group on the quinoline core to an aldehyde can be achieved using a selective oxidizing agent like selenium dioxide (SeO₂). The choice of solvent and temperature is critical to prevent over-oxidation to the carboxylic acid and to ensure a reasonable reaction rate.

Step-by-Step Protocol:

-

Reaction Setup: To a solution of 6-methylquinoline (1 eq.) in 1,4-dioxane, add selenium dioxide (1.5 eq.).

-

Causality: Dioxane is a suitable solvent due to its relatively high boiling point and ability to dissolve both the starting material and the oxidizing agent. A slight excess of SeO₂ is used to ensure complete conversion of the starting material.

-

-

Reaction Execution: Heat the mixture to reflux (approx. 101 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

-

Workup: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the selenium byproduct.

-

Trustworthiness: This filtration step is crucial for removing insoluble inorganic byproducts, simplifying the subsequent purification.

-

-

Extraction: Evaporate the solvent under reduced pressure. Dissolve the residue in dichloromethane (DCM) and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Causality: The bicarbonate wash neutralizes any acidic byproducts. The brine wash helps to remove water from the organic layer.

-

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

-

Self-Validation: The purity of the collected fractions should be confirmed by TLC before combining and evaporating the solvent. The final product's identity and purity must be validated by the spectroscopic methods detailed in Section 2.

-

Workflow Visualization

Caption: Workflow for the synthesis and purification of a heteroaromatic aldehyde.

Section 4: Reactivity and Synthetic Utility

The chemical reactivity of this compound is dominated by the aldehyde group, which can participate in a wide range of classical organic transformations. The electron-deficient nature of the cinnoline ring system can also influence this reactivity.

Key Transformations:

-

Reductive Amination: The most common and powerful application of this building block. Reaction with a primary or secondary amine under reductive conditions (e.g., NaBH(OAc)₃, NaBH₃CN) provides direct access to substituted aminomethyl-cinnolines, a key scaffold in many bioactive molecules.

-

Wittig Reaction: Reaction with phosphorus ylides allows for the extension of the carbon chain and the formation of alkenes.

-

Oxidation: The aldehyde can be easily oxidized to the corresponding 6-cinnolinecarboxylic acid using agents like potassium permanganate (KMnO₄) or Jones reagent.

-

Reduction: The aldehyde can be reduced to the corresponding 6-(hydroxymethyl)cinnoline with mild reducing agents such as sodium borohydride (NaBH₄).

Reaction Pathway Diagram

Caption: Key synthetic transformations of this compound.

Section 5: Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate care.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents. A recommended storage temperature is 2-8°C.[3]

References

-

(PDF) Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - ResearchGate. Available at: [Link]

-

A Comprehensive Review On Cinnoline Derivatives - Journal of Pharmaceutical Negative Results. Available at: [Link]

-

Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins. Available at: [Link]

-

NMR Spectroscopy – 1H NMR Chemical Shifts - Organic Chemistry Data & Info. Available at: [Link]

-

Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC - PubMed Central. Available at: [Link]

-

Linking in silico MS/MS spectra with chemistry data to improve identification of unknowns. Available at: [Link]

-

What Is 13C-NMR Spectroscopy? A Clear Guide to Carbon-13 NMR - YouTube. Available at: [Link]

-

Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - MDPI. Available at: [Link]

-

13-C NMR - How Many Signals - Master Organic Chemistry. Available at: [Link]

-

How To Determine The Number of Signals In a H NMR Spectrum - YouTube. Available at: [Link]

-

12.8 Infrared Spectra of Some Common Functional Groups - Organic Chemistry | OpenStax. Available at: [Link]

-

6.8 ¹³C NMR Spectroscopy – Organic Chemistry I - KPU Pressbooks. Available at: [Link]

-

NMR Chemical Shift Values Table - Chemistry Steps. Available at: [Link]

-